molecular formula C21H17Cl2N3O2 B2509037 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine CAS No. 313231-11-7

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine

Cat. No.: B2509037
CAS No.: 313231-11-7
M. Wt: 414.29
InChI Key: LDGAFYUUUMBXPR-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and one 4-nitrophenyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of an amine, such as ethylenediamine. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH).

Major Products Formed

    Reduction: 1,3-Bis(4-chlorophenyl)-2-(4-aminophenyl)imidazolidine.

    Oxidation: 1,3-Bis(4-chlorophenyl)-2-(4-nitrosophenyl)imidazolidine.

    Substitution: 1,3-Bis(4-aminophenyl)-2-(4-nitrophenyl)imidazolidine.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)thiourea: Similar structure but contains a thiourea group instead of an imidazolidine ring.

    1,3-Bis(4-chlorophenyl)urea: Contains a urea group instead of an imidazolidine ring.

    1,3-Bis(4-chlorophenyl)-2-(4-aminophenyl)imidazolidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a synthetic organic compound characterized by its imidazolidine core structure, which features two 4-chlorophenyl groups and one 4-nitrophenyl group. The molecular formula is C23H21Cl2N3O2C_{23}H_{21}Cl_2N_3O_2, with a molecular weight of approximately 440.34 g/mol. This compound has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of an amine, such as ethylenediamine. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol. The general reaction mechanism is a condensation reaction that forms the imidazolidine ring.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
  • Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Table of Common Reactions

Reaction TypeReactantsProducts
OxidationNitrophenyl group + H₂Aminophenyl derivative
ReductionCompound + KMnO₄Nitroso derivative
SubstitutionChlorophenyl + NH₃Aminophenyl derivative

Antimicrobial Properties

Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, high-throughput screening (HTS) assays have demonstrated that certain derivatives exhibit IC50 values in the low microgram range against this pathogen .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. Mechanistically, it may act by modulating specific signaling pathways involved in cell growth and apoptosis. For example, it has been suggested that the presence of the nitrophenyl group enhances its interaction with biological targets, potentially leading to increased efficacy against cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)6.0

These results indicate that the compound possesses significant potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within cells. It may inhibit enzymes involved in critical pathways for cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, the nitrophenyl group can participate in redox reactions that influence cellular oxidative stress levels.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGAFYUUUMBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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